

The Discovery and Synthesis of Iptakalim Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Iptakalim hydrochloride*

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Abstract

Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener that has demonstrated significant potential in the treatment of cardiovascular diseases, particularly hypertension.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Iptakalim hydrochloride**. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Discovery and Development

Iptakalim hydrochloride, chemically known as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride, was developed as a new generation KATP channel opener with a unique chemical structure.[1] The primary goal was to create a compound with high selectivity for vascular KATP channels, thereby minimizing the side effects associated with non-selective KATP channel openers.[1] Iptakalim exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the endothelium of resistance blood vessels.[2] This selectivity is believed to contribute to its potent antihypertensive effects in hypertensive subjects, with minimal impact on normotensive individuals.[2]

Synthesis of Iptakalim Hydrochloride

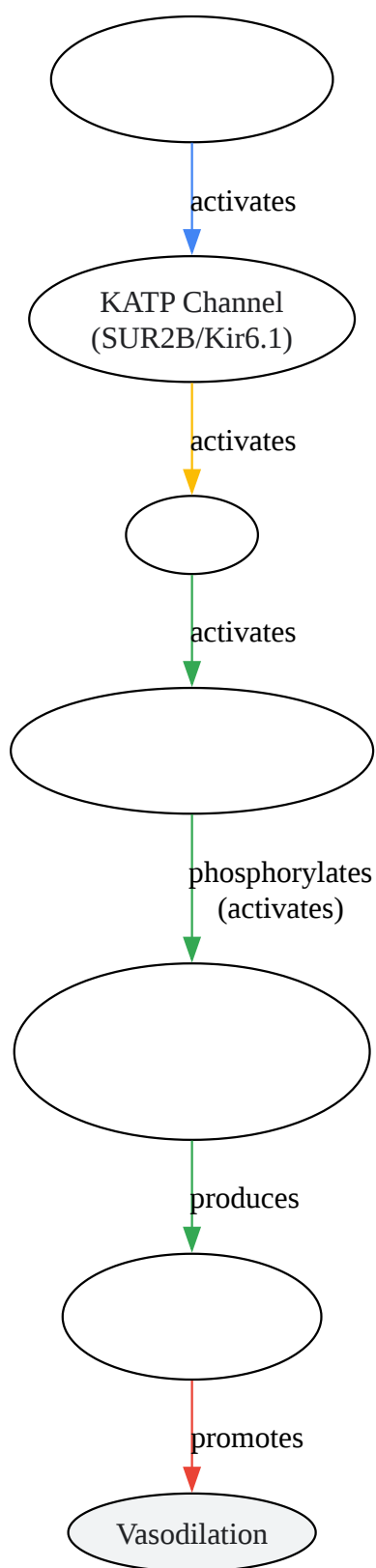
While a detailed, step-by-step synthesis protocol for **Iptakalim hydrochloride** is not publicly available in the reviewed literature, the general synthesis of related 2-amino-butanamide hydrochloride compounds has been described. A plausible synthetic route for **Iptakalim hydrochloride** likely involves the reaction of a suitable precursor with isopropylamine followed by conversion to the hydrochloride salt. A general method for a related compound involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl) carbonate, followed by ammonolysis and acidification to yield the hydrochloride salt.[3]

Mechanism of Action

Iptakalim hydrochloride exerts its therapeutic effects primarily through the selective opening of ATP-sensitive potassium (KATP) channels. Its mechanism involves:

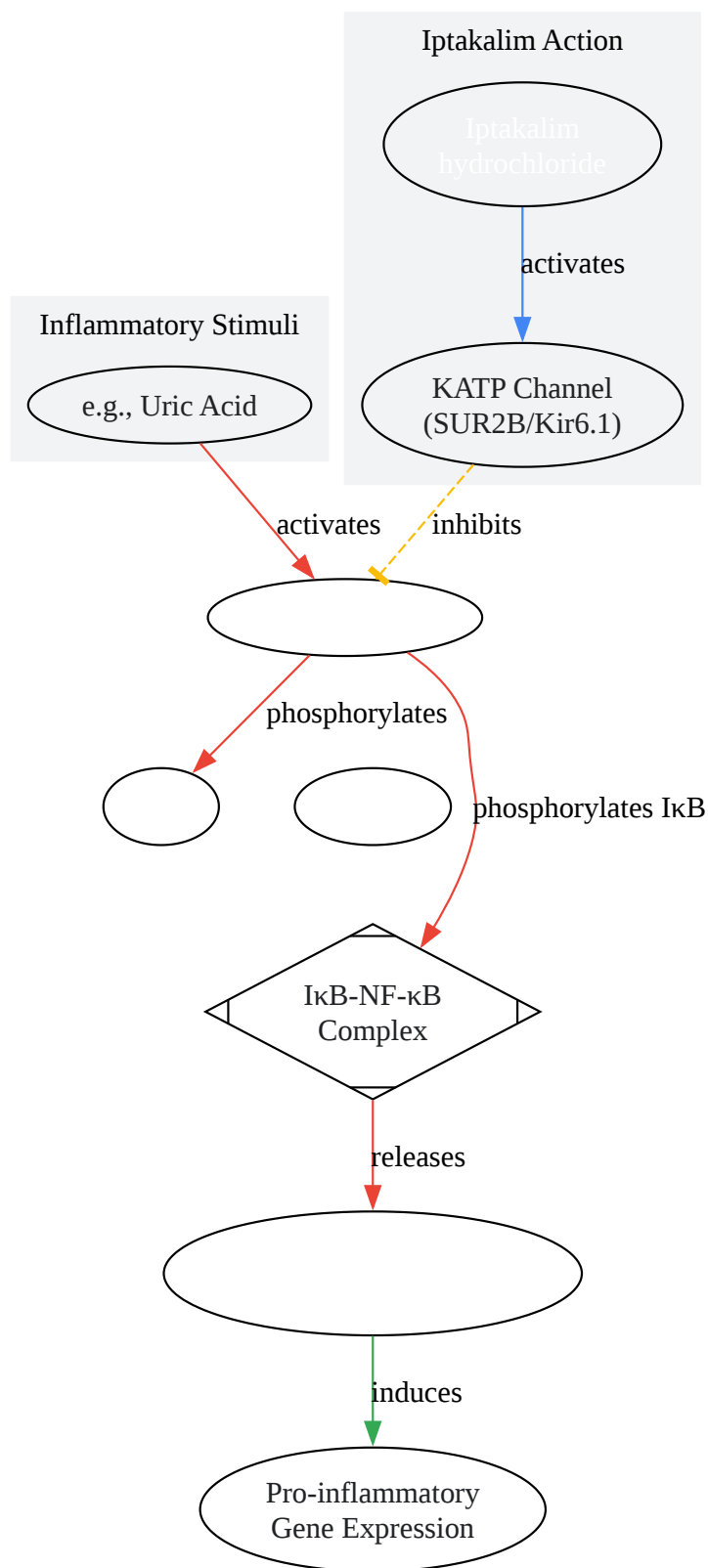
- **Selective KATP Channel Activation:** Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of KATP channels.[2] It shows mild effects on SUR2A/Kir6.2 channels and does not open SUR1/Kir6.2 channels, which are prevalent in pancreatic beta-cells.[2] This selectivity for vascular KATP channels leads to the hyperpolarization of vascular smooth muscle cells.
- **Vasodilation:** The opening of KATP channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and causing vasodilation, preferentially in arterioles and small arteries.[1]
- **Endothelial Function Restoration:** Iptakalim has been shown to restore the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (ET-1).[4] It promotes the activity of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway, leading to increased NO production.[4]

Signaling Pathways



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Caption: **Iptakalim hydrochloride** activates the PI3K/Akt/eNOS signaling pathway.



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Caption: **Iptakalim hydrochloride** inhibits the NF-κB signaling pathway.

Quantitative Data

Table 1: In Vitro Efficacy of Iptakalim Hydrochloride

Assay	Cell Type	Stimulus	Iptakalim Concentration	Effect	Reference
Cell Viability (CCK-8)	Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)	Endothelin-1 (ET-1)	10^{-8} M - 10^{-5} M	Inhibition of ET-1 induced increase in cell viability	[5]
Cell Proliferation (EdU)	Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)	Endothelin-1 (ET-1)	10^{-5} M	Significant decrease in cell proliferation	[5]
Nitric Oxide (NO) Release	Human Umbilical Vein Endothelial Cells (HUVECs)	Wortmannin + Insulin	10 nM - 10 μ M	Increased NO release	[4]
Endothelin-1 (ET-1) Production	Human Umbilical Vein Endothelial Cells (HUVECs)	Wortmannin + Insulin	10 nM - 10 μ M	Prevention of ET-1 formation	[4]
KATP Channel Current	Rat Mesenteric Microvascular Endothelial Cells (MVECs)	-	10 μ M and 100 μ M	Significant increase in whole-cell KATP currents	[6]

Table 2: In Vivo Efficacy of Iptakalim Hydrochloride

Animal Model	Treatment	Dosage	Effect	Reference
Fructose-Fed Rats (FFRs)	Oral administration for 4 weeks	1, 3, or 9 mg/kg/day	Prevention of hypertension and improvement in insulin sensitivity	[7]
Spontaneously Hypertensive Rats (SHRs)	Oral administration for 8 weeks	1, 3, or 9 mg/kg/day	Amelioration of hypertension and increased glucose infusion rate	[7]
Spontaneously Hypertensive Rats (SHRs)	Long-term therapy	Not specified	Amelioration of pathological changes in the glomerular filtration membrane and reversal of renal arteriolar remodeling	[1]

Table 3: Pharmacokinetic Parameters of Iptakalim Hydrochloride in Healthy Chinese Volunteers (Single Oral Dose)

Dose	C _{max} (µg/L)	T _{max} (h)	AUC _{0-t} (h·µg/L)	t _{1/2} (h)
5 mg	40.3 ± 12.5	1.0 (0.5-3.0)	162.4 ± 42.1	7.9 ± 2.4
10 mg	85.6 ± 28.4	1.0 (0.5-2.0)	389.7 ± 134.2	8.5 ± 2.1
20 mg	154.9 ± 59.8	1.5 (0.5-3.0)	802.7 ± 321.6	9.1 ± 2.3

Data presented as mean ± SD for C_{max}, AUC_{0-t}, and t_{1/2}, and as median (range) for T_{max}.

Experimental Protocols

Cell Viability Assay (CCK-8)

- **Cell Seeding:** Plate Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) in the logarithmic growth phase into 96-well plates at a suitable density and allow them to adhere.
- **Treatment:** Treat the cells with varying concentrations of **Iptakalim hydrochloride** (10^{-8} M to 10^{-5} M) in the presence or absence of a stimulus (e.g., 10^{-6} M Endothelin-1) for 24 hours. [\[5\]](#)
- **CCK-8 Addition:** Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Calculation:** Calculate cell viability as the percentage of the absorbance of treated cells relative to control cells.

Cell Proliferation Assay (EdU Incorporation)

- **Cell Seeding and Treatment:** Seed HPASMCs on coverslips in 24-well plates. After adherence, treat with **Iptakalim hydrochloride** and/or a proliferative stimulus (e.g., Endothelin-1) for a specified period.
- **EdU Labeling:** Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 50 μ M and incubate for 2 hours to allow for incorporation into newly synthesized DNA. [\[5\]](#)
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
- **Click-iT Reaction:** Perform the Click-iT reaction by adding the reaction cocktail containing a fluorescent azide to detect the incorporated EdU.
- **Imaging:** Visualize and quantify the proliferating cells using fluorescence microscopy.

Western Blot Analysis of Akt/eNOS Pathway

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total eNOS, and phospho-eNOS (Ser1177) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Whole-Cell Patch-Clamp Recording of KATP Channels

- Cell Preparation: Isolate single vascular smooth muscle cells or endothelial cells and place them in a recording chamber on an inverted microscope.
- Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a low concentration of ATP (e.g., <1 mM) to allow for KATP channel opening.
- Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
- Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
- Recording: Clamp the cell at a holding potential of -60 mV and apply voltage steps to elicit KATP channel currents. Apply **Iptakalim hydrochloride** to the bath solution and record the changes in current amplitude.



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Conclusion

Iptakalim hydrochloride is a promising new therapeutic agent for the treatment of hypertension and potentially other cardiovascular disorders. Its high selectivity for the SUR2B/Kir6.1 KATP channel subtype offers a favorable efficacy and safety profile. The data summarized in this technical guide highlights its multifaceted mechanism of action, involving direct vasodilation and restoration of endothelial function. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the continued investigation and development of **Iptakalim hydrochloride** and other selective KATP channel openers.

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